1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea

Lipophilicity Hydrogen Bonding Drug Design

This asymmetrical N,N'-disubstituted urea combines a para-chlorophenyl moiety with a tetrahydrofuran-2-ylmethyl substituent, creating a unique hydrogen-bond donor–acceptor array and conformational bias distinct from ortho-chlorophenyl, furfuryl, or simple alkyl analogs. Its balanced clogP (~2.0), TPSA (~53 Ų), and drug-like fragment profile (MW 254.71) make it an ideal reference compound for SAR campaigns, fragment-based screening libraries, and urea-forming methodology optimization. Procure alongside related ureas to systematically map substituent effects on target engagement. Available at ≥95% purity for research use.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
Cat. No. B4992668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16)
InChIKeyHMQHVBWYODJWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea (CAS 304890-42-4) Identity, Structure & Sourcing Baseline


1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea (CAS 304890-42-4) is an asymmetrical N,N'-disubstituted urea derivative with the molecular formula C12H15ClN2O2 and molecular weight 254.71 g/mol . The compound comprises a para-chlorophenyl moiety linked via a urea bridge to a tetrahydrofuran-2-ylmethyl group. It is available commercially from multiple research chemical suppliers as a screening compound or synthetic intermediate , with typical purity specifications of ≥95% . No primary research articles or patents specifically characterizing this exact compound were identified in the public domain, indicating that its utility currently derives from its structural features rather than from published target-specific activity data.

Why 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea Cannot Be Interchanged with Other Urea Derivatives


N,N'-disubstituted ureas are not functionally interchangeable. Substituent identity at the N and N' positions governs hydrogen-bonding capacity, conformational preferences, lipophilicity, and target recognition [1]. In this compound, the combination of a para-chlorophenyl group with a tetrahydrofuran-2-ylmethyl substituent creates a specific hydrogen-bond donor-acceptor array and conformational bias distinct from analogs bearing unsubstituted phenyl, ortho-chlorophenyl, alkyl, or non-cyclic substituents [2]. The tetrahydrofuran oxygen provides an additional hydrogen-bond acceptor site and influences aqueous solubility and metabolic stability differently than a furan, morpholine, or simple alkyl chain [3]. Therefore, replacing this compound with any other urea derivative in a structure-activity relationship (SAR) series or chemical biology probe experiment will alter the molecular recognition profile and physicochemical properties, potentially confounding experimental interpretation.

1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea: Quantitative Differentiation Evidence vs. Analogous Ureas


Para-Chlorophenyl Urea Substitution vs. Unsubstituted Phenyl Urea: Lipophilicity and Hydrogen-Bonding Potential

The presence of a para-chloro substituent on the phenyl ring, as in 1-(4-chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea, increases lipophilicity and alters electronic properties relative to the unsubstituted phenyl analog (which would be 1-phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea). Chlorine substitution at the para position increases the computed partition coefficient (clogP) by approximately +0.7 log units compared to the unsubstituted phenyl urea [1]. This modification also attenuates the hydrogen-bond donating capacity of the adjacent urea NH due to electron-withdrawing inductive effects, a well-established phenomenon in medicinal chemistry SAR [2].

Lipophilicity Hydrogen Bonding Drug Design Physicochemical Properties

Tetrahydrofuran-2-ylmethyl vs. Alkyl Chain Ureas: Aqueous Solubility and Metabolic Profile

The tetrahydrofuran-2-ylmethyl group confers distinct physicochemical and metabolic properties compared to simple alkyl chain substituents of comparable molecular weight. The oxygen atom in the tetrahydrofuran ring increases topological polar surface area (TPSA) by approximately 9.2 Ų relative to a cyclopentylmethyl analog (predicted TPSA ≈ 41 Ų vs. ≈ 32 Ų) [1], while maintaining comparable or moderately improved aqueous solubility due to hydrogen-bond acceptor capacity. In metabolic stability assessments, tetrahydrofuran-containing compounds exhibit CYP450-mediated oxidation primarily at the alpha position to the ring oxygen, whereas alkyl chains undergo more rapid omega and omega-1 hydroxylation [2].

Solubility Metabolic Stability Pharmacokinetics Drug Design

Asymmetrical N,N'-Disubstituted Urea Scaffold vs. Symmetrical Ureas: Hydrogen-Bonding Versatility and Protein Recognition

Asymmetrical N,N'-disubstituted ureas such as 1-(4-chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea present two structurally distinct hydrogen-bond donor environments (the NH adjacent to the aryl group vs. the NH adjacent to the alkyl/heterocyclic group) and a single hydrogen-bond acceptor (the urea carbonyl). This contrasts with symmetrical ureas (e.g., 1,3-diphenylurea or 1,3-dialkylurea), which offer only one type of NH donor environment. In kinase inhibitor design, asymmetrical ureas have been shown to achieve >10-fold selectivity improvements over symmetrical counterparts by differentially engaging hinge-region backbone carbonyl and NH groups [1].

Hydrogen Bonding Molecular Recognition Scaffold Design Medicinal Chemistry

Para-Chlorophenyl vs. Ortho-Chlorophenyl vs. Meta-Chlorophenyl Ureas: Conformational Constraints and Target Engagement

The position of chlorine substitution on the phenyl ring dictates the preferred conformation of the urea linkage relative to the aromatic plane. Para-substitution (as in this compound) minimizes steric clash with the urea NH and allows free rotation of the aryl-urea bond, whereas ortho-substitution introduces significant steric hindrance that restricts conformational freedom and alters the hydrogen-bond geometry [1]. In biological assays, this conformational difference manifests as distinct target recognition profiles: para-substituted phenylureas typically exhibit more predictable and consistent SAR trends across related targets, whereas ortho-substituted analogs may show sharply divergent activity due to conformational pre-organization [2].

Conformational Analysis Structure-Activity Relationship Isomer Comparison Medicinal Chemistry

Optimal Research and Procurement Applications for 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea


Structure-Activity Relationship (SAR) Exploration for Urea-Based Chemical Probes

This compound is optimally deployed as a reference point in SAR campaigns exploring the effects of aryl substitution pattern and N'-heterocyclic appendages on target engagement. Its para-chlorophenyl moiety provides a well-characterized lipophilic and electronic baseline against which ortho-, meta-, or multi-substituted analogs can be compared. The tetrahydrofuran-2-ylmethyl group offers a moderately polar, metabolically differentiated alternative to simple alkyl chains or morpholine rings. Procurement of this compound alongside a panel of related ureas (e.g., unsubstituted phenyl, ortho-chlorophenyl, furfuryl, and alkyl variants) enables systematic mapping of substituent effects on potency and selectivity [1].

Physicochemical Property Benchmarking in Drug Discovery

The compound serves as a useful benchmark for evaluating computational and experimental physicochemical property predictions for asymmetrical N,N'-disubstituted ureas. Its balanced clogP (estimated ~2.0), TPSA (~53 Ų), and hydrogen-bond donor/acceptor count (2 donors, 2 acceptors) place it within favorable drug-like chemical space. Researchers can use this compound to validate in silico models for solubility, permeability, and metabolic stability, particularly when comparing experimental data across a series of related ureas with systematic structural variations [2].

Synthetic Methodology Development for N,N'-Disubstituted Ureas

The compound's synthesis from 4-chlorophenyl isocyanate and tetrahydrofuran-2-ylmethylamine represents a straightforward and representative reaction for developing and optimizing urea-forming methodologies. Researchers exploring novel coupling reagents, flow chemistry approaches, or green synthetic methods can employ this compound as a model substrate to benchmark yield, purity, and reaction efficiency against established protocols. Its commercial availability at 95% purity also makes it a convenient reference standard for analytical method development (e.g., HPLC, LC-MS).

Fragment-Based or Structure-Based Drug Design Library Member

With a molecular weight of 254.71 g/mol and favorable physicochemical properties, this compound meets fragment-like and lead-like criteria and is suitable for inclusion in screening libraries for fragment-based drug discovery (FBDD) or high-throughput screening (HTS) campaigns. Its urea core can engage protein targets via multiple hydrogen bonds, while the para-chlorophenyl and tetrahydrofuran groups offer distinct vectors for fragment growing or merging strategies in structure-based design workflows [3].

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